molecular formula C5H3BrN4 B2716442 2-Azido-5-bromopyridine CAS No. 242815-96-9

2-Azido-5-bromopyridine

Cat. No.: B2716442
CAS No.: 242815-96-9
M. Wt: 199.011
InChI Key: SDNMILYGTDYJNH-UHFFFAOYSA-N
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Description

2-Azido-5-bromopyridine is an organic compound that belongs to the class of azido-substituted pyridines It is characterized by the presence of an azido group (-N₃) at the second position and a bromine atom at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-5-bromopyridine typically involves the azidation of 5-bromopyridine. One common method is the nucleophilic substitution reaction where 5-bromopyridine is treated with sodium azide (NaN₃) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the bromine atom with the azido group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Azido-5-bromopyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in DMF or DMSO at elevated temperatures.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes for the Huisgen cycloaddition.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

    Cycloaddition: Formation of 1,2,3-triazoles.

    Reduction: Formation of 2-amino-5-bromopyridine.

Scientific Research Applications

2-Azido-5-bromopyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the formation of triazoles through click chemistry.

    Biology: Employed in the development of bioorthogonal labeling techniques, where it can be used to tag biomolecules for imaging and tracking.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Azido-5-bromopyridine largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles like alkynes to form triazoles. The molecular targets and pathways involved are specific to the context in which the compound is used, such as in bioorthogonal chemistry where it targets specific functional groups on biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromopyridine
  • 2-Azido-3-bromopyridine
  • 2-Azido-5-chloropyridine
  • 2-Azido-5-iodopyridine

Comparison

2-Azido-5-bromopyridine is unique due to the presence of both an azido group and a bromine atom, which confer distinct reactivity patterns. Compared to 2-Amino-5-bromopyridine, the azido group in this compound allows for cycloaddition reactions, which are not possible with the amino group. Similarly, the bromine atom provides a site for further functionalization through substitution reactions, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-azido-5-bromopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-1-2-5(8-3-4)9-10-7/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNMILYGTDYJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

242815-96-9
Record name 2-azido-5-bromopyridine
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